5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-chloro-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-phenylethyl]-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-14-18(20(23)27(2)26-14)21(28)25-19(16-7-5-4-6-8-16)22(29)24-13-15-9-11-17(30-3)12-10-15/h4-12,19H,13H2,1-3H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOLLSGXXWFPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to play roles in nucleic acid chemistry, suggesting potential involvement in DNA replication or protein synthesis pathways.
Biological Activity
5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide, a compound with the CAS number 1022903-79-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy in various assays, and potential therapeutic applications.
The compound has the molecular formula and a molecular weight of 426.9 g/mol. The structure features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.
| Property | Value |
|---|---|
| CAS Number | 1022903-79-2 |
| Molecular Formula | C22H23ClN4O3 |
| Molecular Weight | 426.9 g/mol |
| Purity | >90% |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that pyrazole derivatives can act as inhibitors for several biological targets, including:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is significant for anti-inflammatory effects.
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown potential as AChE inhibitors, which are crucial in treating neurodegenerative diseases.
Efficacy in Biological Assays
Several studies have evaluated the efficacy of this compound through various assays:
- Anti-inflammatory Activity : The compound has been assessed for its ability to inhibit COX enzymes, showing promising results in reducing inflammation markers.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating significant growth inhibition.
- Enzyme Inhibition : In vitro studies have shown that the compound can inhibit AChE and urease activity, suggesting potential applications in treating Alzheimer’s disease and other conditions related to enzyme dysregulation.
Table 2: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | Result |
|---|---|---|
| Anti-inflammatory | COX | Significant inhibition |
| Anticancer | Breast cancer cell lines | Growth inhibition observed |
| Enzyme inhibition | AChE | Inhibitory effect noted |
| Urease inhibition | Urease | Strong inhibitory activity |
Case Study 1: AChE Inhibition
In a study evaluating the AChE inhibitory activity of pyrazole derivatives, this compound was found to exhibit IC50 values comparable to established AChE inhibitors. The mechanism was elucidated through molecular docking studies which revealed strong binding affinity at the active site of the enzyme.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound against human leukemia cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of control treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
